molecular formula C15H15NO3 B052092 1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one CAS No. 115920-44-0

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one

Cat. No. B052092
M. Wt: 257.28 g/mol
InChI Key: XHIVRAVUXVHJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one, also known as harmine, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including Peganum harmala and Banisteriopsis caapi. Harmine has been used for centuries in traditional medicine and shamanic rituals. In recent years, it has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Evaluation in Antitumor Activity

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one has been studied in the context of synthesizing new antitumor olivacine derivatives. The synthesis process involved ethyl 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-carboxylate and its derivatives. Biological testing showed that 9-hydroxylated compounds exhibited high cytotoxicity for certain cancer cells and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).

Photophysics Applications

This compound has also been part of studies in photophysics. Two new fluorophores synthesized from derivatives of 1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one were sensitive to solvent polarity, particularly in their electronic excited state. This sensitivity was analyzed through steady-state and time-resolved fluorescence experiments (Ghosh et al., 2013).

Antioxidant Properties

The compound's derivative, 6-hydroxy-1,4-dimethyl carbazole, demonstrated significant inhibitory action in various in vitro peroxidative systems, showcasing its potent antioxidant properties (Malvy et al., 1980).

Antimicrobial Activity

Additionally, derivatives of this compound have shown antimicrobial activity. A study isolated a benzoisofuranone derivative and a dimeric carbazole alkaloid, which demonstrated inhibitory action against various microorganisms (Rahman & Gray, 2005).

properties

CAS RN

115920-44-0

Product Name

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one

InChI

InChI=1S/C15H15NO3/c1-8-13(19-3)12(17)11-9-6-4-5-7-10(9)16-14(11)15(8,2)18/h4-7,16,18H,1-3H3

InChI Key

XHIVRAVUXVHJKQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1(C)O)NC3=CC=CC=C32)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1(C)O)NC3=CC=CC=C32)OC

synonyms

carbazomycin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one
Reactant of Route 2
1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one
Reactant of Route 3
1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one
Reactant of Route 4
1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one
Reactant of Route 5
1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one
Reactant of Route 6
1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.